2-Isocyanatobicyclo[2.2.1]heptane
Overview
Description
2-Isocyanatobicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . It is characterized by its unique bicyclo[2.2.1]heptane structure, which includes an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
It is known that the compound is used in the synthesis of a wide range of bicyclo[221]heptane-1-carboxylates , which suggests that it may interact with various biological targets depending on the specific carboxylate derivative.
Mode of Action
It is known to be involved in organocatalytic formal [4 + 2] cycloaddition reactions . This reaction allows for the rapid synthesis of a wide range of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild and operationally simple conditions .
Biochemical Pathways
Given its role in the synthesis of bicyclo[221]heptane-1-carboxylates , it can be inferred that it may influence various biochemical pathways depending on the specific carboxylate derivative and its biological targets.
Result of Action
Its role in the synthesis of a wide range of bicyclo[221]heptane-1-carboxylates suggests that it may have diverse effects depending on the specific carboxylate derivative and its biological targets.
Action Environment
It is known that the compound is stable under normal storage conditions .
Biochemical Analysis
Biochemical Properties
It is known that this compound can be involved in organocatalytic formal [4 + 2] cycloaddition reactions . This reaction allows for the rapid creation of a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials .
Cellular Effects
The cellular effects of 2-Isocyanatobicyclo[2.2.1]heptane have been studied using bacterial cells . It was found that this compound has a genotoxic effect, causing a bacterial SOS response . In addition to DNA damage, there is an oxidative effect causing the response of OxyR/S and SoxR/S regulons .
Molecular Mechanism
It is known that the compound has a genotoxic effect, causing a bacterial SOS response . It is assumed that the oxidation of this compound leads to the generation of reactive oxygen species, which provide the main contribution to the genotoxicity of this substance .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and can be stored at temperatures below -10°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatobicyclo[2.2.1]heptane can be synthesized through the Curtius rearrangement reaction. This involves the conversion of bicyclo[2.2.1]heptane-2-carboxylic acid to its corresponding isocyanate using diphenylphosphoryl azide (DPPA) in the presence of triethylamine and toluene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same Curtius rearrangement method. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with amines to form ureas.
Addition Reactions: It can react with alcohols to form carbamates.
Common Reagents and Conditions:
Amines: Used in the formation of ureas.
Alcohols: Used in the formation of carbamates.
Catalysts: Triethylamine is commonly used as a catalyst in these reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
2-Isocyanatobicyclo[2.2.1]heptane has several applications in scientific research:
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: The precursor in the synthesis of 2-Isocyanatobicyclo[2.2.1]heptane.
1-Isocyanato-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one: Another bicyclic isocyanate used in similar applications.
Uniqueness: this compound is unique due to its specific bicyclic structure and the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. Its ability to form stable ureas and carbamates makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-isocyanatobicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-5-9-8-4-6-1-2-7(8)3-6/h6-8H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTBWWAAVGMMRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N=C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14370-47-9 | |
Record name | 2-isocyanatobicyclo[2.2.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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